molecular formula C10H7BrN4O B1480926 2-(Azidomethyl)-5-(4-bromophenyl)oxazole CAS No. 2089537-78-8

2-(Azidomethyl)-5-(4-bromophenyl)oxazole

Cat. No.: B1480926
CAS No.: 2089537-78-8
M. Wt: 279.09 g/mol
InChI Key: PYJDTVKSGGSLFL-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group at the 2-position and a bromophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(4-bromophenyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.

    Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(4-bromophenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)-5-(4-bromophenyl)oxazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(4-bromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Lacks the bromine substituent, which may affect its reactivity and applications.

    2-(Azidomethyl)-5-(4-chlorophenyl)oxazole: Similar structure but with a chlorine substituent, which may influence its chemical properties and reactivity.

    2-(Azidomethyl)-5-(4-fluorophenyl)oxazole: Contains a fluorine substituent, which can impact its biological activity and stability.

Uniqueness

2-(Azidomethyl)-5-(4-bromophenyl)oxazole is unique due to the presence of both the azidomethyl and bromophenyl groups, which confer distinct reactivity and potential applications. The bromine substituent can participate in various substitution reactions, while the azidomethyl group is useful in click chemistry, making this compound versatile for different scientific and industrial applications.

Properties

IUPAC Name

2-(azidomethyl)-5-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDTVKSGGSLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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